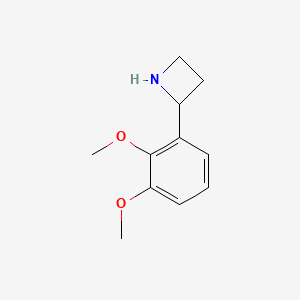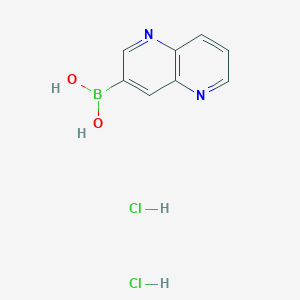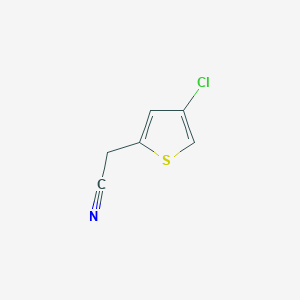
2-(4-Chlorothiophen-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorothiophen-2-yl)acetonitrile is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a chlorinated thiophene ring attached to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)acetonitrile typically involves the chlorination of thiophene followed by the introduction of an acetonitrile group. One common method involves the reaction of 4-chlorothiophene with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(4-Chlorothiophen-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Substitution: Formation of 2-(4-substituted-thiophen-2-yl)acetonitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(4-Chlorothiophen-2-yl)ethylamine.
科学研究应用
2-(4-Chlorothiophen-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials science.
作用机制
The mechanism of action of 2-(4-Chlorothiophen-2-yl)acetonitrile is primarily related to its ability to interact with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
相似化合物的比较
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Another compound with a chlorinated thiophene ring, used in anti-inflammatory research.
2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal: A compound with similar biological activities but different structural features.
Uniqueness
2-(4-Chlorothiophen-2-yl)acetonitrile stands out due to its unique combination of a chlorinated thiophene ring and an acetonitrile group, which imparts distinct chemical reactivity and biological activity.
属性
分子式 |
C6H4ClNS |
|---|---|
分子量 |
157.62 g/mol |
IUPAC 名称 |
2-(4-chlorothiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2 |
InChI 键 |
OQOGGLIVTRADBU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Cl)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


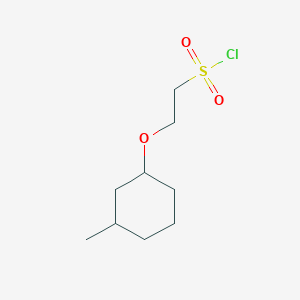
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
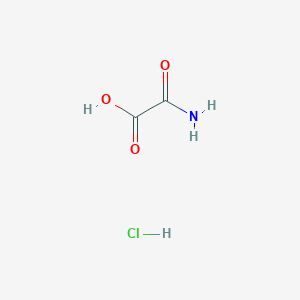

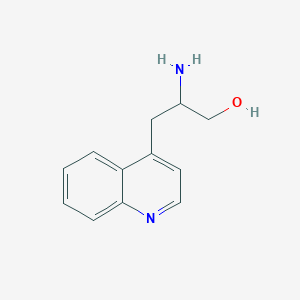
![tert-Butyl [3-(1-cyano-1-methylethyl)phenyl]carbamate](/img/structure/B13531381.png)

![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)


![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
